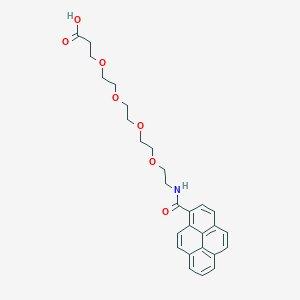
Pyrene-PEG4-COOH
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pyrene-PEG4-COOH is a compound that combines pyrene, a polycyclic aromatic hydrocarbon, with polyethylene glycol (PEG) and a carboxylic acid group. This compound is known for its unique properties, including strong fluorescence and the ability to interact with various biological molecules. This compound is widely used in scientific research due to its versatility and stability.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrene-PEG4-COOH typically involves the conjugation of pyrene to PEG through a stable amide bond. The process begins with the activation of the carboxylic acid group on PEG, followed by the reaction with an amine group on pyrene. This reaction is usually carried out in organic solvents or aqueous solutions under mild conditions to ensure high yield and purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction parameters to ensure consistency and quality. Techniques such as high-performance liquid chromatography (HPLC) and mass spectrometry are used to monitor the reaction and purify the final product.
Chemical Reactions Analysis
Types of Reactions
Pyrene-PEG4-COOH undergoes various chemical reactions, including:
Oxidation: Pyrene can be oxidized to form pyrenequinone derivatives.
Reduction: Reduction of pyrene can lead to the formation of tetrahydropyrene.
Substitution: Pyrene can undergo electrophilic aromatic substitution reactions to introduce various functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like bromine or nitric acid are employed for substitution reactions.
Major Products
The major products formed from these reactions include pyrene derivatives with different functional groups, which can be further modified for specific applications .
Scientific Research Applications
Pyrene-PEG4-COOH has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe for studying molecular interactions and dynamics.
Biology: Employed in labeling proteins, nucleic acids, and cells for imaging and tracking purposes.
Medicine: Utilized in drug delivery systems and as a diagnostic tool in medical imaging.
Industry: Applied in the development of sensors, nanomaterials, and electronic devices
Mechanism of Action
The mechanism of action of Pyrene-PEG4-COOH involves its ability to interact with biological molecules through π-π stacking and hydrophobic interactions. The PEG linker enhances water solubility and reduces steric hindrance, allowing the compound to effectively bind to its targets. This interaction can be used to track and visualize biological processes .
Comparison with Similar Compounds
Similar Compounds
Pyrene-PEG4-NH2: Similar to Pyrene-PEG4-COOH but with an amine group instead of a carboxylic acid group.
Pyrene-PEG4-OH: Contains a hydroxyl group instead of a carboxylic acid group.
Pyrene-PEG4-Maleimide: Features a maleimide group for specific conjugation to thiol groups
Uniqueness
This compound is unique due to its carboxylic acid group, which allows for versatile conjugation to various biomolecules. This makes it particularly useful in applications requiring stable and specific labeling or modification .
Properties
Molecular Formula |
C28H31NO7 |
|---|---|
Molecular Weight |
493.5 g/mol |
IUPAC Name |
3-[2-[2-[2-[2-(pyrene-1-carbonylamino)ethoxy]ethoxy]ethoxy]ethoxy]propanoic acid |
InChI |
InChI=1S/C28H31NO7/c30-25(31)10-12-33-14-16-35-18-19-36-17-15-34-13-11-29-28(32)24-9-7-22-5-4-20-2-1-3-21-6-8-23(24)27(22)26(20)21/h1-9H,10-19H2,(H,29,32)(H,30,31) |
InChI Key |
MMHHZRGMHNFOCH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C3C(=C1)C=CC4=C(C=CC(=C43)C=C2)C(=O)NCCOCCOCCOCCOCCC(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















